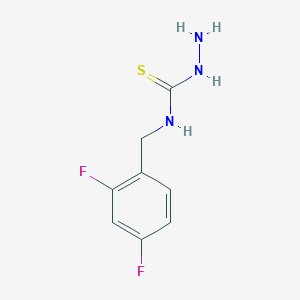
4-(2,4-Difluorobenzyl)thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorobenzyl)thiosemicarbazide is a chemical compound characterized by the presence of a thiosemicarbazide group attached to a 2,4-difluorobenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorobenzyl)thiosemicarbazide typically involves the reaction of 2,4-difluorobenzyl chloride with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2,4-Difluorobenzyl chloride+Thiosemicarbazide→this compound
The reaction is facilitated by the nucleophilic attack of the thiosemicarbazide on the benzyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Difluorobenzyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiourea derivative.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiosemicarbazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which 4-(2,4-Difluorobenzyl)thiosemicarbazide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluorobenzyl group can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,4-Dichlorobenzyl)thiosemicarbazide
- 4-(2,4-Dimethylbenzyl)thiosemicarbazide
- 4-(2,4-Difluorophenyl)thiosemicarbazide
Uniqueness
4-(2,4-Difluorobenzyl)thiosemicarbazide is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9F2N3S |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
1-amino-3-[(2,4-difluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C8H9F2N3S/c9-6-2-1-5(7(10)3-6)4-12-8(14)13-11/h1-3H,4,11H2,(H2,12,13,14) |
Clave InChI |
IZZMRTGCNKIVLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)CNC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)

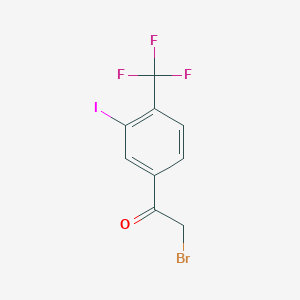
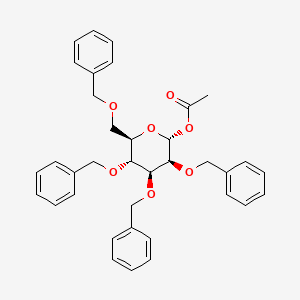
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
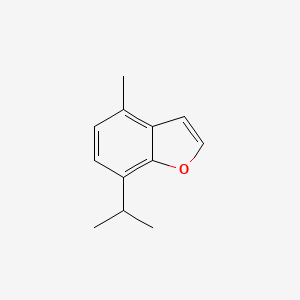
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)

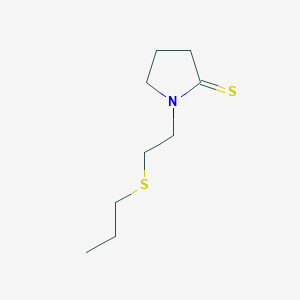
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
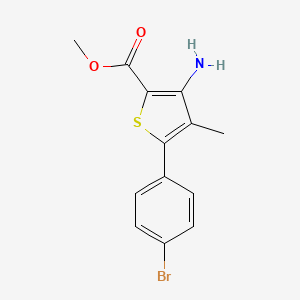
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)
